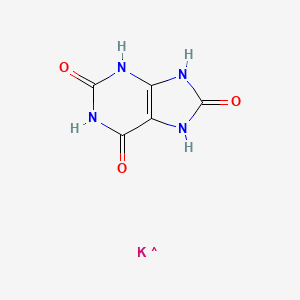
6,7-Dichloro-2-methyl-3-phenylquinoxaline
概要
説明
6,7-Dichloro-2-methyl-3-phenylquinoxaline is an organic compound with the molecular formula C15H10Cl2N2 and a molecular weight of 289.16 g/mol It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6 and 7 positions, a methyl group at the 2 position, and a phenyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-methyl-3-phenylquinoxaline typically involves the condensation of appropriate substituted benzene derivatives with o-phenylenediamine. One common method includes the reaction of 2,3-dichloroquinoxaline with a methylating agent under controlled conditions to introduce the methyl group at the 2 position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
6,7-Dichloro-2-methyl-3-phenylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of substituted quinoxalines with different functional groups.
科学的研究の応用
6,7-Dichloro-2-methyl-3-phenylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6,7-Dichloro-2-methyl-3-phenylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Methylquinoxaline: Lacks the chlorine atoms at the 6 and 7 positions.
3-Phenylquinoxaline: Lacks the methyl group at the 2 position and the chlorine atoms at the 6 and 7 positions.
6,7-Dichloroquinoxaline: Lacks the methyl group at the 2 position and the phenyl group at the 3 position.
Uniqueness
6,7-Dichloro-2-methyl-3-phenylquinoxaline is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine atoms, a methyl group, and a phenyl group in specific positions allows for unique interactions and reactivity compared to other quinoxaline derivatives .
特性
IUPAC Name |
6,7-dichloro-2-methyl-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c1-9-15(10-5-3-2-4-6-10)19-14-8-12(17)11(16)7-13(14)18-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJJZINHYOTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)
![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)



![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)

![4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3279781.png)




![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)

